molecular formula C21H20N2O3S B2362637 Methyl 4-((pyridin-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate CAS No. 1396852-86-0

Methyl 4-((pyridin-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate

Cat. No. B2362637
CAS RN: 1396852-86-0
M. Wt: 380.46
InChI Key: OOGRJDGPJNKKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((pyridin-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a complex molecule that is synthesized using specific methods and has various biochemical and physiological effects.

Scientific Research Applications

Heterocyclic Synthesis :Research involves the development of methodologies for synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. For instance, studies on the synthesis of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates highlight their reactivity towards various reagents, producing pyran, pyridine, and pyridazine derivatives (Mohareb et al., 2004). Another study focuses on the one-pot, solvent-free microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, emphasizing operational simplicity and environmental friendliness (Bhoi et al., 2016).

Electrochemical and Electrochromic Properties :Research on novel donor–acceptor type monomers and their polymers explores their electrochemical activity and electrochromic properties. The introduction of different acceptor groups and copolymerization affects the optical and electronic properties of these materials, with applications in smart windows and displays (Hu et al., 2013).

Corrosion Inhibition :Studies on Schiff base derivatives with pyridine rings have demonstrated their potential as corrosion inhibitors. These compounds, through adsorption and interaction with metal surfaces, can significantly reduce corrosion, a vital application in material science and engineering (Ji et al., 2016).

Photophysical Properties :Research into S, N, and Se-modified methyl salicylate derivatives investigates their photophysical properties. The study of how different substituents affect absorption and emission spectra contributes to the understanding of molecular design for photophysical applications (Yoon et al., 2019).

properties

IUPAC Name

methyl 4-[pyridin-3-ylmethyl(2-thiophen-2-ylethyl)carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-26-21(25)18-8-6-17(7-9-18)20(24)23(12-10-19-5-3-13-27-19)15-16-4-2-11-22-14-16/h2-9,11,13-14H,10,12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGRJDGPJNKKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.